(2E)-3-{4-Methoxy-3-[(3,4,5-trimethylpyrazol-1-YL)methyl]phenyl}prop-2-enoic acid
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Overview
Description
(2E)-3-{4-Methoxy-3-[(3,4,5-trimethylpyrazol-1-YL)methyl]phenyl}prop-2-enoic acid is a synthetic organic compound with a complex structure It is characterized by the presence of a methoxy group, a trimethylpyrazolylmethyl group, and a phenylprop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{4-Methoxy-3-[(3,4,5-trimethylpyrazol-1-YL)methyl]phenyl}prop-2-enoic acid typically involves multiple steps. One common approach is the condensation of 4-methoxybenzaldehyde with 3,4,5-trimethylpyrazole in the presence of a base to form an intermediate. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{4-Methoxy-3-[(3,4,5-trimethylpyrazol-1-YL)methyl]phenyl}prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to form a saturated derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-formyl-3-[(3,4,5-trimethylpyrazol-1-YL)methyl]phenylprop-2-enoic acid, while reduction of the double bond can yield 3-{4-methoxy-3-[(3,4,5-trimethylpyrazol-1-YL)methyl]phenyl}propanoic acid.
Scientific Research Applications
(2E)-3-{4-Methoxy-3-[(3,4,5-trimethylpyrazol-1-YL)methyl]phenyl}prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2E)-3-{4-Methoxy-3-[(3,4,5-trimethylpyrazol-1-YL)methyl]phenyl}prop-2-enoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Methotrexate: A well-known anticancer agent with a similar phenylprop-2-enoic acid moiety.
Aminopterin: Another compound with structural similarities, used in cancer treatment.
Ethyl 3-(furan-2-yl)propionate: A compound with a similar prop-2-enoic acid structure but different substituents.
Uniqueness
(2E)-3-{4-Methoxy-3-[(3,4,5-trimethylpyrazol-1-YL)methyl]phenyl}prop-2-enoic acid is unique due to the presence of the trimethylpyrazolylmethyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-[4-methoxy-3-[(3,4,5-trimethylpyrazol-1-yl)methyl]phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-11-12(2)18-19(13(11)3)10-15-9-14(6-8-17(20)21)5-7-16(15)22-4/h5-9H,10H2,1-4H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFJKIIYGWCFEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)CC2=C(C=CC(=C2)C=CC(=O)O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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